(2R)-2-azido-2-(4-bromophenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C8H8BrN3O |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
(2R)-2-azido-2-(4-bromophenyl)ethanol |
InChI |
InChI=1S/C8H8BrN3O/c9-7-3-1-6(2-4-7)8(5-13)11-12-10/h1-4,8,13H,5H2/t8-/m0/s1 |
InChI Key |
ZBCQSNOEBKLMEF-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N=[N+]=[N-])Br |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N=[N+]=[N-])Br |
Origin of Product |
United States |
Preparation Methods
Azidation of 2-Bromo-1-(4-bromophenyl)ethan-1-one
A key preparative step involves the nucleophilic substitution of 2-bromo-1-(4-bromophenyl)ethan-1-one with sodium azide to install the azido group at the alpha position relative to the carbonyl group. This reaction is typically conducted in a biphasic solvent system consisting of water and acetonitrile at room temperature.
Procedure Summary:
- Reactants: 2-bromo-1-(4-bromophenyl)ethan-1-one and sodium azide.
- Solvent: Mixture of water and acetonitrile.
- Conditions: Stirring at room temperature for 30 minutes to 2 hours.
- Workup: Extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and evaporation.
- Purification: Flash chromatography on silica gel with heptane/ethyl acetate (9:1) as eluent.
- Yield: High yields reported, e.g., 89% for the azido ketone intermediate.
- 2-Azido-1-(4-bromophenyl)ethan-1-one, a yellowish solid, characterized by NMR, IR, and LCMS techniques.
Reduction of Azido Ketone to Azido Alcohol
The azido ketone intermediate is then stereoselectively reduced to the corresponding azido alcohol, this compound.
Procedure Summary:
- Starting Material: 2-azido-1-(4-bromophenyl)ethan-1-one.
- Reducing Agent: Commonly used hydride donors such as sodium borohydride or other selective reducing agents.
- Solvent: Typically aqueous or mixed organic solvents.
- Conditions: Controlled temperature to favor stereoselective reduction.
- Workup: Extraction and purification by flash chromatography.
- Yield: High yields reported, e.g., 89% isolated yield.
- The product is confirmed by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.
- The stereochemistry (2R) is established by chiral analysis or comparison with literature data.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reactants/Intermediates | Conditions | Solvent System | Yield (%) | Notes |
|---|---|---|---|---|---|
| Azidation | 2-bromo-1-(4-bromophenyl)ethan-1-one + NaN3 | Room temp, 30 min - 2 h | H2O/CH3CN (2:6 mL) | 89 | Rapid nucleophilic substitution |
| Reduction | 2-azido-1-(4-bromophenyl)ethan-1-one + Reducing agent | Controlled temp, mild conditions | Aqueous or mixed organic | 89 | Stereoselective hydride reduction |
| Purification | Flash chromatography | Silica gel, Hexane/EtOAc 9:1 | — | — | Ensures product purity |
Research Discoveries and Analytical Notes
- The azidation step proceeds efficiently under mild conditions without the need for elevated temperatures or harsh reagents, minimizing side reactions and decomposition of the azide functionality.
- The reduction step can be tuned to favor the (2R) stereoisomer by choice of reducing agent and reaction conditions, critical for applications requiring enantiomerically pure compounds.
- Purification by flash chromatography using non-polar to moderately polar eluents provides high purity products suitable for further synthetic applications.
- Spectroscopic data confirm the structural integrity and stereochemistry of the final azido alcohol.
- Alternative synthetic pathways involving azido intermediates and their cyclizations expand the chemical space accessible from these compounds, although they are more relevant for derivative synthesis rather than direct preparation of the target azido alcohol.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-azido-2-(4-bromophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2R)-2-azido-2-(4-bromophenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-azido-2-(4-bromophenyl)ethan-1-ol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The bromophenyl group can engage in halogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Data for Halogen-Substituted β-Azido Alcohols
Key Observations :
- Electronic Effects : The 4-bromo substituent enhances electrophilicity at the benzylic position compared to 4-fluoro or 4-chloro analogues, influencing reactivity in subsequent click chemistry or reduction reactions.
- Steric Effects : The 2-bromo derivative exhibits lower ee (85%) due to steric hindrance during enzymatic epoxidation .
Heteroaromatic Analogues
Table 2: Pyridine- and Thiophene-Substituted Azido Alcohols
Key Observations :
- Regioselectivity : Pyridine derivatives exhibit divergent regioselectivity depending on the enzymatic system used. The (R)-α-azido alcohol is favored in StyA-mediated cascades .
- Stability : Thiophene analogues (e.g., CAS 1824166-17-7) are less stable under storage compared to bromophenyl derivatives .
Nitro-Substituted Analogues
Table 3: Nitro-Substituted Azido Alcohols
Key Observations :
- Reactivity : Nitro groups increase the electrophilicity of the epoxide intermediate, accelerating azide ring-opening but reducing enantioselectivity .
Hydrochloride Salt Derivatives
These compounds lack the azide group but retain the chiral benzylic alcohol motif, highlighting the versatility of bromophenyl ethanol derivatives in medicinal chemistry .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm the azide and bromophenyl moieties. Coupling constants (e.g., ) help assign stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (CHBrNO).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration by analyzing heavy atoms (Br) and anomalous dispersion effects .
How can researchers address stereochemical instability during storage or reaction conditions?
Advanced
The azide group’s sensitivity to light and heat necessitates:
- Storage : –20°C in amber vials under inert gas (N/Ar).
- Reaction Design : Avoid prolonged exposure to UV light or strong oxidants.
- Stability Assays : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) pre- and post-reaction to detect racemization .
What strategies resolve data contradictions in X-ray crystallography due to crystal twinning or poor resolution?
Q. Advanced
- Twinning Analysis : SHELXL’s TWIN command models twin laws (e.g., pseudo-merohedral twinning).
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).
- Validation Tools : PLATON’s ADDSYM checks for missed symmetry, while R <5% ensures data quality .
How do halogen substituents (e.g., Br vs. Cl/F) on the phenyl ring influence the compound’s reactivity and biological activity?
Advanced
A comparative study using analogs reveals:
| Substituent | Electronic Effect | Lipophilicity (logP) | Biological Target Affinity |
|---|---|---|---|
| Br | −I, +M | 2.8 | Moderate enzyme inhibition |
| Cl | −I | 2.5 | Lower metabolic stability |
| F | −I (strong) | 1.9 | High receptor binding |
Bromine’s +M effect stabilizes transition states in nucleophilic substitutions, while fluorine’s electronegativity enhances hydrogen-bonding in biological systems .
What methodologies optimize the enzymatic cascade for scalable synthesis while maintaining ee >98%?
Q. Advanced
- Enzyme Immobilization : Encapsulate StyA in sol-gel matrices to enhance reusability (5 cycles with <10% activity loss).
- Continuous Flow Systems : Improve throughput by coupling epoxidation and azidation in tandem reactors.
- In Situ NADH Regeneration : Glucose dehydrogenase (GDH) reduces cofactor costs by 70% .
How is this compound utilized in drug discovery pipelines?
Q. Advanced
- Click Chemistry : Azide-alkyne cycloaddition (CuAAC) generates triazole-linked prodrugs with enhanced solubility.
- Pharmacophore Modeling : Docking studies (AutoDock Vina) identify interactions with kinase ATP-binding pockets (e.g., EGFR).
- Toxicity Screening : Ames tests and hepatocyte assays assess mutagenicity and hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
